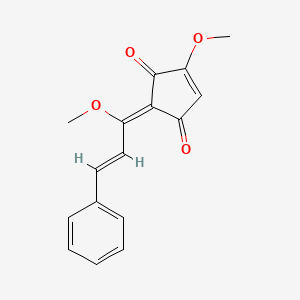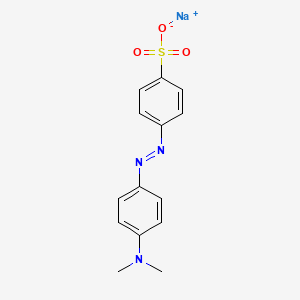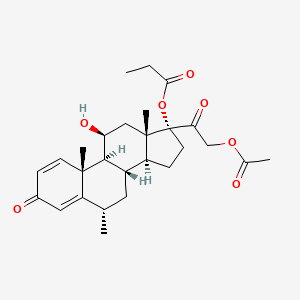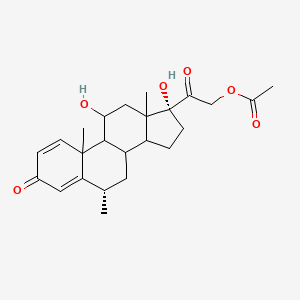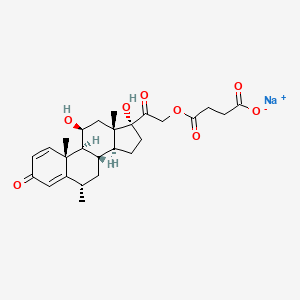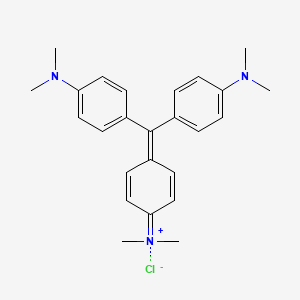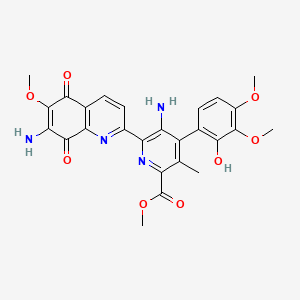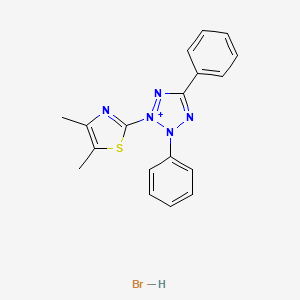
Mexrenone
Vue d'ensemble
Description
Mexrenone (code names ZK-32055, SC-25152) is a steroidal antimineralocorticoid of the spirolactone group related to spironolactone that was never marketed . It is the lactonic form of mexrenoic acid (mexrenoate), and mexrenoate potassium (SC-26714), the potassium salt of mexrenoic acid, also exists .
Molecular Structure Analysis
Mexrenone has a molecular formula of C24H32O5 . It has an average mass of 400.508 Da and a monoisotopic mass of 400.224976 Da . It has 7 defined stereocentres .
Physical And Chemical Properties Analysis
Mexrenone has a density of 1.2±0.1 g/cm3, a boiling point of 565.2±50.0 °C at 760 mmHg, and a flash point of 244.7±30.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .
Applications De Recherche Scientifique
Microbial Biotransformation Studies
Mexrenone, a cardiovascular drug, has been the subject of microbial transformation studies. Researchers Preisig et al. (2003) conducted a study where 39 biotransformations of mexrenone were analyzed. They observed metabolism of the substrate in most cases and detected several monohydroxylated derivatives. Major products produced included new mexrenone derivatives such as 11alpha- and 12beta-hydroxymexrenone, which were identified using high-performance liquid chromatography-mass spectrometry-ultraviolet (HPLC-MS-UV), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) analyses (Preisig et al., 2003).
Development of Selective Antagonists
The journey of mexrenone in the development of selective antimineralocorticoid drugs for high blood pressure and congestive heart failure treatment has been chronicled by Ménard (2004). The addition of the 9-11alpha epoxy group to mexrenone in 1984, combined with improved chemical synthesis, played a significant role in the clinical development of selective antagonists. This research provides insight into methodological issues and the biological and clinical development of these drugs (Ménard, 2004).
Role in Aldosterone Antagonism
Research by Hofmann et al. (1977) focused on Mexrenoate potassium, a water-soluble salt of mexrenone. They found that mexrenoate antagonized the sodium-retaining effects of aldosterone in dogs and rats, indicating its potency as an aldosterone antagonist. The study evaluated the natriuretic responses and antihypertensive potential of mexrenoate, contributing to the understanding of its role in cardiovascular pharmacology (Hofmann et al., 1977).
Mécanisme D'action
Target of Action
Mexrenone primarily targets the mineralocorticoid receptor . In addition to this, it also binds to the glucocorticoid, androgen, and progesterone receptors . These receptors play crucial roles in various physiological processes, including fluid balance, inflammation, and various metabolic processes.
Mode of Action
As an antimineralocorticoid, Mexrenone acts by binding to the mineralocorticoid receptor , thereby inhibiting the action of mineralocorticoids such as aldosterone . This results in a decrease in sodium reabsorption and an increase in potassium retention in the kidneys, reducing fluid buildup in the body .
Biochemical Pathways
Given its antimineralocorticoid activity, it is likely to impact therenin-angiotensin-aldosterone system (RAAS) . By inhibiting the action of aldosterone, Mexrenone may prevent the activation of this system, thereby reducing fluid retention and lowering blood pressure .
Result of Action
The molecular and cellular effects of Mexrenone’s action are largely related to its ability to block the action of aldosterone . This can lead to a decrease in sodium reabsorption and an increase in potassium retention in the kidneys, which can help reduce fluid buildup in the body and lower blood pressure .
Propriétés
IUPAC Name |
methyl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17+,18+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZYJDJNIBFOQE-RGKMBJPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045761 | |
| Record name | Mexrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mexrenone | |
CAS RN |
41020-65-9 | |
| Record name | Pregn-4-ene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, 7-methyl ester, (7α,17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41020-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexrenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mexrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEXRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FTD41OAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




